molecular formula C14H14N2O4S B11665785 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11665785
M. Wt: 306.34 g/mol
InChI Key: JRIZOCXULYGIAQ-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The thiophene ring also adds to its distinct chemical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H14N2O4S/c1-19-10-6-9(7-11(20-2)13(10)17)8-15-16-14(18)12-4-3-5-21-12/h3-8,17H,1-2H3,(H,16,18)/b15-8+

InChI Key

JRIZOCXULYGIAQ-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.